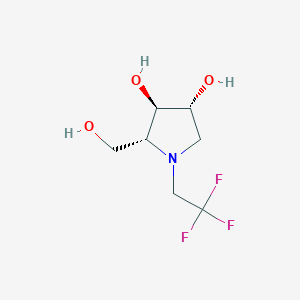
2-Propylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylpyridin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of pyridine derivatives and has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Propylpyridin-3-amine is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the modulation of various signaling pathways in the body. The compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant enzymes. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-Propylpyridin-3-amine has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, the compound has been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Propylpyridin-3-amine in lab experiments is that it is a relatively stable compound that can be easily synthesized. The compound has also been found to exhibit low toxicity, making it suitable for in vivo studies. However, one of the limitations of using 2-Propylpyridin-3-amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-Propylpyridin-3-amine. One of the areas of research is to further elucidate the compound's mechanism of action. This will help in optimizing the therapeutic potential of the compound. Another area of research is to investigate the compound's potential applications in the treatment of other neurodegenerative diseases. Additionally, the compound's potential applications in the treatment of cancer need to be further explored.
Métodos De Síntesis
The synthesis of 2-Propylpyridin-3-amine involves the reaction of 2-propylpyridine with ammonia under high pressure and temperature. The reaction proceeds through an intermediate step, where the 2-propylpyridine is converted to its corresponding imine, which subsequently reacts with ammonia to form 2-Propylpyridin-3-amine. The yield of the reaction can be improved by using a catalyst or by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2-Propylpyridin-3-amine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. It has been shown to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
188670-06-6 |
|---|---|
Nombre del producto |
2-Propylpyridin-3-amine |
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-propylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-2-4-8-7(9)5-3-6-10-8/h3,5-6H,2,4,9H2,1H3 |
Clave InChI |
CRLDHCXPULAUOF-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC=N1)N |
SMILES canónico |
CCCC1=C(C=CC=N1)N |
Sinónimos |
3-Pyridinamine,2-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



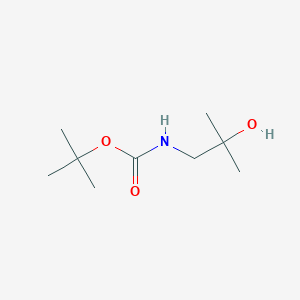
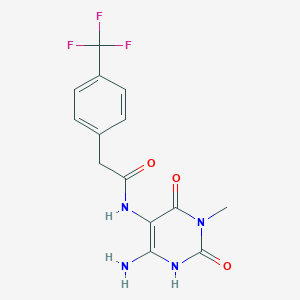
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)


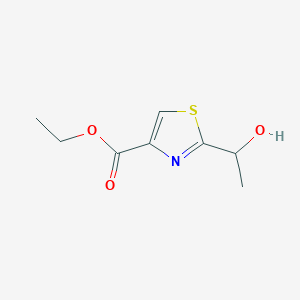
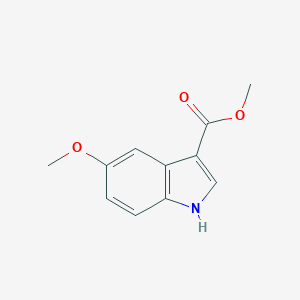
![[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid](/img/structure/B69761.png)



